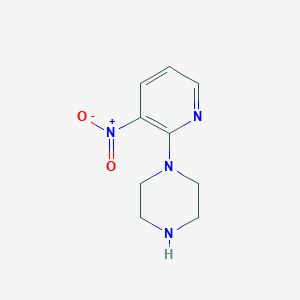

1-(3-Nitropyridin-2-yl)piperazine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(3-nitropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c14-13(15)8-2-1-3-11-9(8)12-6-4-10-5-7-12/h1-3,10H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAKGWZDXDRYTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396304 | |

| Record name | 1-(3-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87394-48-7 | |

| Record name | 1-(3-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 87394-48-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 3 Nitropyridin 2 Yl Piperazine and Its Derivatives

Core Structure Synthesis via Nucleophilic Aromatic Substitution

The foundational synthesis of 1-(3-nitropyridin-2-yl)piperazine is predominantly achieved through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the presence of an electron-withdrawing nitro group on the pyridine (B92270) ring, which activates the ring for nucleophilic attack. The substitution typically occurs at the position ortho or para to the electron-withdrawing group. In the case of 2-chloro-3-nitropyridine (B167233), the nitro group at the 3-position activates the 2-position for nucleophilic substitution.

Reaction of 2-Chloro-3-nitropyridine with Piperazine (B1678402)

The most common and direct method for synthesizing this compound involves the reaction of 2-chloro-3-nitropyridine with piperazine. chemicalbook.comnih.govnih.gov In this reaction, the piperazine acts as the nucleophile, displacing the chloride leaving group on the pyridine ring.

A typical procedure involves heating a mixture of 2-chloro-3-nitropyridine and an excess of piperazine in a suitable solvent, such as acetonitrile, at reflux overnight. chemicalbook.comnih.govnih.gov The use of excess piperazine serves both as the nucleophile and as a base to neutralize the hydrogen chloride generated during the reaction. Upon completion, the reaction mixture is typically cooled, and the product is isolated and purified. This reaction has been reported to yield the desired product, this compound, as a brownish-yellow solid with a melting point of 77°C–79°C and a yield of 65%. nih.govnih.govfrontiersin.org

| Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-3-nitropyridine, Piperazine | Acetonitrile | Reflux, overnight | 65% | nih.govnih.govfrontiersin.org |

Optimization of Reaction Conditions for Synthetic Efficiency

The efficiency of the synthesis of this compound can be influenced by various reaction parameters. While specific optimization studies for this exact reaction are not extensively detailed in the provided context, general principles of nucleophilic aromatic substitution suggest that factors such as the solvent, temperature, and the molar ratio of reactants can be adjusted to improve yield and purity. For instance, the choice of a polar aprotic solvent like acetonitrile facilitates the reaction by solvating the cationic intermediate. The reaction temperature is also a critical factor, with reflux conditions often employed to ensure a sufficient reaction rate.

Derivatization Strategies and Analogue Synthesis via N-Alkylation

The secondary amine of the piperazine ring in this compound provides a reactive site for further functionalization, primarily through N-alkylation reactions. This allows for the synthesis of a wide range of derivatives with diverse chemical properties.

Synthesis of N-Arylacetamide Derivatives

N-Arylacetamide derivatives of this compound can be synthesized by reacting the parent compound with various 2-chloro-N-arylacetamides. nih.gov This N-alkylation reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a solvent like acetonitrile under reflux conditions. researchgate.net The reaction times can vary from 18 to 36 hours. researchgate.net This method allows for the introduction of a variety of substituted aryl groups, leading to a library of N-arylacetamide derivatives.

Synthesis of N-Arylpropanamide Derivatives

Similarly, N-arylpropanamide derivatives are synthesized through the N-alkylation of this compound with N-aryl-2-chloropropanamide derivatives. nih.gov The reaction conditions are analogous to the synthesis of the acetamide (B32628) derivatives, employing potassium carbonate as the base and acetonitrile as the solvent, with reflux for 24 to 48 hours. researchgate.net This strategy enables the extension of the alkyl chain and the introduction of different aryl substituents.

| Derivative Type | Alkylating Agent | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| N-Arylacetamide | 2-Chloro-N-arylacetamides | K₂CO₃ | Acetonitrile | Reflux, 18-36 h | nih.govresearchgate.net |

| N-Arylpropanamide | N-Aryl-2-chloropropanamides | K₂CO₃ | Acetonitrile | Reflux, 24-48 h | nih.govresearchgate.net |

Synthesis of Carbodithioate Derivatives

Carbodithioate derivatives of this compound can be prepared through a multi-component reaction. nih.govfrontiersin.org This synthesis involves reacting this compound with carbon disulfide (CS₂) in the presence of a base like sodium acetate (NaOAc) in acetonitrile. nih.govfrontiersin.org This is followed by the addition of a suitable electrophile, such as 2-chloro-N-arylacetamides or 4-(chloromethyl)-N-arylbenzamides. nih.govfrontiersin.org The resulting mixture is then refluxed for a period ranging from 8 to 24 hours to yield the desired carbodithioate derivatives. nih.govfrontiersin.org

Radiolabeling Methodologies for Advanced Imaging Applications

The development of targeted radiopharmaceuticals is a cornerstone of modern molecular imaging, enabling the non-invasive visualization and characterization of biological processes at the molecular level. Derivatives of this compound have been identified as promising scaffolds for the development of such imaging agents, particularly for neurological and oncological applications. These compounds can be labeled with various radionuclides to create radiotracers for techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

Technetium-99m (99mTc) is the most widely used radionuclide in diagnostic nuclear medicine due to its ideal nuclear properties, including a short half-life of 6 hours and the emission of a 140 keV gamma ray, which is optimal for SPECT imaging. The versatility of technetium chemistry allows for its stable incorporation into a wide variety of molecules, including derivatives of this compound.

Researchers have focused on developing 99mTc-labeled this compound derivatives as potential radioligands for the serotonin (B10506) 7 receptor (5-HT7R). mazums.ac.irresearchgate.net This receptor is overexpressed in certain pathologies, including glioblastoma multiforme (GBM), making it an attractive target for diagnostic imaging. mazums.ac.irnih.govnih.gov

The radiolabeling process typically involves reacting a precursor molecule, a derivative of this compound, with a 99mTc core. Two common cores used for this purpose are the fac-[99mTc(CO)3(H2O)3]+ (tricarbonyl) core and the [99mTc≡N]2+ (nitrido) core. mazums.ac.irnih.gov For instance, this compound itself has been successfully radiolabeled with the fac-[99mTc(CO)3(H2O)3]+ precursor to produce a radiotracer with high initial radiochemical purity (RCP) of over 95%. mazums.ac.ir Similarly, other derivatives have been labeled using both tricarbonyl and nitrido cores, consistently achieving high RCPs greater than 94-96%. researchgate.netnih.govnih.gov

These radiotracers have demonstrated a specific affinity for the 5-HT7 receptor. mazums.ac.irresearchgate.netnih.gov In vitro binding studies using cell lines that overexpress this receptor, such as the U-87 MG human glioblastoma cell line, have confirmed the targeting capabilities of these compounds. mazums.ac.irresearchgate.netnih.govnih.gov

Biodistribution studies in animal models, including normal mice and those with xenografted tumors, have been conducted to evaluate the in vivo behavior of these radiotracers. researchgate.netnih.govnih.gov These studies have shown that the compounds can cross the blood-brain barrier and accumulate in the brain, with the highest uptake typically observed between 30 and 60 minutes post-injection. researchgate.netnih.govnih.gov More importantly, in tumor-bearing models, these radiotracers have shown significant accumulation at the tumor site, which could be blocked by the co-administration of a known 5-HT7R antagonist like pimozide, confirming the specific binding to the target receptor. researchgate.netnih.gov The imaging studies in xenograft models have successfully visualized the tumors, demonstrating the potential of these 99mTc-labeled derivatives as SPECT imaging agents for 5-HT7R-expressing cancers like GBM. researchgate.netnih.gov

Interactive Data Table: Properties of 99mTc-Labeled this compound Derivatives

| Radiotracer | 99mTc Core | Radiochemical Purity (RCP) | Target Receptor | Binding Affinity (Ki/Kd) | Key Biodistribution Finding | Reference |

| [99mTc(CO)3]- nih.gov | Carbonyl | >95% | 5-HT7R | Kd: 48±9.23 nM | Moderate affinity for U87-MG cell line | mazums.ac.ir |

| 99mTc(CO)3- nih.gov | Carbonyl | >94% | 5-HT7R | Ki: 26.85±0.78 nM | Tumor uptake: 3.38±0.65 %ID/g at 60 min | researchgate.netnih.gov |

| 99mTc(CO)3- frontiersin.org | Carbonyl | >94% | 5-HT7R | Ki: 36.67±0.89 nM | Tumor uptake: 3.27±0.5 %ID/g at 60 min | researchgate.netnih.gov |

| 99mTcN- nih.gov | Nitrido | >96% | 5-HT7R | Ki: 22.57±0.73 nM | Tumor uptake: 4.94±1.65 %ID/g at 60 min | nih.gov |

| 99mTcN- frontiersin.org | Nitrido | >96% | 5-HT7R | Ki: 14.85±0.32 nM | Tumor uptake: 5.44±0.58 %ID/g at 60 min | nih.gov |

Biological Activity and Pharmacological Investigations of 1 3 Nitropyridin 2 Yl Piperazine Derivatives

Enzyme Inhibition Studies

Investigations into the enzyme inhibition capabilities of 1-(3-nitropyridin-2-yl)piperazine derivatives have yielded promising results, particularly against bacterial enzymes like urease.

Urease, a nickel-dependent metalloenzyme, is crucial for the survival of certain pathogenic microorganisms, such as Helicobacter pylori, which is linked to gastric ulcers and other gastrointestinal diseases. nih.govresearchgate.net The enzyme catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate, leading to a pH increase that facilitates bacterial colonization in acidic environments. nih.govmdpi.com Consequently, inhibiting urease is a key therapeutic strategy for combating such infections. nih.govfrontiersin.org

Derivatives of this compound have been synthesized and identified as a highly active scaffold against the urease enzyme. nih.gov The structure-activity relationship (SAR) analyses of these compounds indicate that their inhibitory potential is significantly influenced by the nature and position of substituents on the aryl groups attached to the core structure. bohrium.comfrontiersin.org For instance, the introduction of electron-withdrawing groups can enhance inhibitory activity, whereas electron-donating groups may decrease it. bohrium.comnih.gov

In one series of derivatives, the this compound core was diversified by attaching N-phenylpropionamide and N-phenylisobutyramide moieties. nih.gov Another study explored the effects of adding carbodithioate groups, which also yielded potent inhibitors. nih.gov These studies consistently demonstrate that modifications to the parent compound can lead to derivatives with significantly enhanced anti-urease activity compared to the standard inhibitor, thiourea (B124793). nih.govfrontiersin.org

The inhibitory potential of various this compound derivatives against jack bean urease has been quantified through in vitro inhibition assays, commonly using the indophenol (B113434) method. nih.govfrontiersin.org These assays measure the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀).

Numerous synthesized derivatives have shown potent activity, with IC₅₀ values in the low micromolar range, substantially lower than that of the standard, thiourea (IC₅₀ ≈ 23 µM). bohrium.comfrontiersin.org For example, two series of derivatives, 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamides (designated as series 5) and N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamides (designated as series 7), produced highly active inhibitors. bohrium.com Specifically, compound 5b (an acetamide (B32628) derivative) and compound 7e (a propanamide derivative) were identified as the most active, with IC₅₀ values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively. nih.govfrontiersin.org The precursor compound, this compound itself, also showed notable inhibition with an IC₅₀ value of 3.90 ± 1.91 µM. nih.govfrontiersin.org

In another study focusing on pyridylpiperazine-based carbodithioates, compound 5j , a 2-oxo-2-(arylamino)ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carbodithioate derivative, was found to be the most effective inhibitor, with an IC₅₀ value of 5.16 ± 2.68 µM. nih.gov

Table 1: Urease Inhibition (IC₅₀ Values) of Selected this compound Derivatives

| Compound | Type | IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) |

|---|---|---|---|

| This compound | Precursor | 3.90 ± 1.91 nih.govfrontiersin.org | 23.2 ± 11.0 nih.govfrontiersin.org |

| Derivative 5b | N-Arylacetamide | 2.0 ± 0.73 nih.govfrontiersin.org | 23.2 ± 11.0 nih.govfrontiersin.org |

| Derivative 7e | N-Arylpropanamide | 2.24 ± 1.63 nih.govfrontiersin.org | 23.2 ± 11.0 nih.govfrontiersin.org |

| Derivative 5j | Carbodithioate | 5.16 ± 2.68 nih.gov | 23.00 ± 0.03 nih.gov |

| Derivative 7a | Carbodithioate | 11.69 ± 0.26 nih.gov | 23.00 ± 0.03 nih.gov |

To understand how these compounds inhibit urease, kinetic studies have been performed. These studies help determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). For the potent carbodithioate derivative 5j , kinetic analysis revealed a mixed type of inhibition against urease. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax). nih.govmdpi.com In contrast, kinetic studies on other, related pyridine (B92270) carboxamide derivatives have demonstrated a competitive mode of inhibition, suggesting they compete directly with the substrate (urea) for binding to the enzyme's active site. mdpi.com

Molecular docking studies have provided valuable mechanistic insights into how these inhibitors interact with the urease active site at a molecular level. nih.govnih.gov For the highly potent derivatives 5b and 7e , in silico analysis predicted favorable interactions within the enzyme's active site, with binding energies of -8.0 kcal/mol and -8.1 kcal/mol, respectively. frontiersin.orgfrontiersin.org These energies are significantly more favorable than that of thiourea (-2.8 kcal/mol), correlating with their superior inhibitory activity. frontiersin.org Similarly, the most potent carbodithioate inhibitor, 5j , also showed strong binding interactions in molecular docking simulations. nih.govresearchgate.net These computational studies help visualize how the ligands fit into the active site and which specific amino acid residues they interact with, providing a rational basis for their inhibitory mechanism. researchgate.net

While urease has been the primary focus, the therapeutic potential of nitropyridine-based compounds is not limited to a single enzyme.

Research into related nitropyridine structures has revealed inhibitory activity against other enzymes. For instance, a series of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives was evaluated for both urease and chymotrypsin (B1334515) inhibition. nih.gov Within this series, the 5-nitropyridin-2-yl derivative demonstrated notable dual inhibition. It exhibited an IC₅₀ value of 8.67 ± 0.1 µM against chymotrypsin, alongside moderate urease inhibition (IC₅₀ = 29.21 ± 0.98 µM). nih.gov This finding suggests that the nitropyridine scaffold, a key component of the compounds discussed, has the potential to be developed into inhibitors for other enzyme families, including proteases like chymotrypsin.

Investigation of Other Enzyme Targets

Anticancer and Cytotoxic Activity Research

The quest for novel therapeutic agents for cancer has led to extensive investigation into various heterocyclic compounds. Among these, derivatives of this compound have emerged as a significant area of study due to their demonstrated cytotoxic and anticancer potential across numerous research initiatives. researchgate.netnih.gov The core structure, which combines a nitropyridine moiety with a piperazine (B1678402) ring, serves as a versatile scaffold for developing potent bioactive molecules. researchgate.netijrrjournal.com

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. nih.gov Consequently, the search for compounds that can effectively combat this disease is a high priority in medicinal chemistry. Research has shown that certain piperazine-based derivatives exhibit notable efficacy against GBM cell lines, including the widely studied U-87 MG line.

In one study, a series of novel piperazine-based benzamide (B126) derivatives were designed and synthesized for GBM therapy. nih.gov Through structure-activity relationship (SAR) studies, compound L19 was identified as a particularly promising agent. It demonstrated potent inhibitory activity against multiple GBM cell lines, including U-87 MG, with a low micromolar IC₅₀ value. nih.govresearchgate.net Further investigation revealed that L19 could inhibit proliferation, migration, and invasion of GBM cells while inducing apoptosis and cell cycle arrest. nih.gov Notably, this compound was also found to be capable of penetrating the blood-brain barrier in vivo, a critical attribute for any potential anti-glioblastoma drug. nih.govresearchgate.net

Other studies have explored the effects of phenothiazines containing a piperazine group, such as perphenazine (B1679617) and prochlorperazine, on U-87 MG cells. These compounds were found to decrease the migration and invasion of the glioblastoma cells, suggesting another avenue through which piperazine derivatives can exert anti-tumor effects. nih.gov

Table 1: Inhibitory Activity of Piperazine Derivatives against Glioblastoma Cell Lines

| Compound/Derivative | Cell Line | Activity Metric | Result | Reference |

| L19 (piperazine benzamide derivative) | U-87 MG | IC₅₀ | 0.29 µM | nih.govresearchgate.net |

| L19 (piperazine benzamide derivative) | C6 | IC₅₀ | 0.15 µM | nih.gov |

| L19 (piperazine benzamide derivative) | U251 | IC₅₀ | 1.25 µM | nih.gov |

| Perphenazine | U-87 MG | Effect | Decreased cell migration and invasion | nih.gov |

| Prochlorperazine | U-87 MG | Effect | Decreased cell migration and invasion | nih.gov |

Understanding the molecular mechanisms behind the anticancer activity of this compound derivatives is crucial for their development as therapeutic agents. A significant body of evidence points towards the inhibition of cyclin-dependent kinases (CDKs) as a primary mode of action for many analogous piperazine compounds. nih.govmdpi.com CDKs are a family of serine/threonine kinases that are essential for regulating the cell cycle, and their dysregulation is a common feature in many human cancers. mdpi.comnih.gov

Piperazine derivatives have been identified as potent inhibitors of several CDKs, particularly CDK2. nih.govresearchgate.net The activity of the CDK2/cyclin A complex is critical for the progression of the cell from the G1 to the S phase of the cell cycle. nih.gov By inhibiting this complex, these compounds can halt cell cycle progression and prevent cancer cell proliferation. For instance, a study on new pyrazolopyridine, furopyridine, and pyridine derivatives identified several compounds with potent inhibitory effects against CDK2/cyclin A2, with some showing greater potency than the reference inhibitor, roscovitine. nih.gov

Furthermore, some piperazine derivatives act as type II CDK2 inhibitors. nih.gov These inhibitors bind not only to the ATP-binding site but also extend into a less conserved hydrophobic back pocket, which can enhance both affinity and selectivity. nih.gov This mode of inhibition locks the kinase in an inactive conformation, preventing its activation by cyclins and leading to a prolonged duration of suppression. nih.gov The investigation into piperazine-based benzamide derivative L19 also pointed to a cell cycle-related mechanism, showing that it influenced the p16INK4a-CDK4/6-pRb pathway to arrest the cell cycle in glioblastoma cells. nih.govresearchgate.net

The cytotoxic potential of derivatives related to this compound has been evaluated across a wide spectrum of human cancer cell lines. These in vitro studies are fundamental in identifying the breadth of activity and the types of cancers that may be susceptible to this class of compounds.

For example, various series of benzothiazole-piperazine analogs have been synthesized and screened for cytotoxic activity. One study reported that its synthesized compounds were effective against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. researchgate.net Similarly, other research has confirmed the potential of piperazine derivatives against HCT-116 and MCF-7 cell lines. researchgate.netijpsr.com Another investigation into novel 3(2H)-pyridazinone derivatives featuring a piperazinyl linker demonstrated good anti-proliferative effects against gastric adenocarcinoma cells (AGS). nih.gov The versatility of the piperazine scaffold is further highlighted by its incorporation into quinolinequinones, which showed potent cytotoxic activity against numerous cell lines, including leukemia, non-small-cell lung cancer, colon cancer, melanoma, ovarian cancer, renal cancer, and breast cancer panels. nih.gov

Table 2: In Vitro Cytotoxic Activity of Related Piperazine Derivatives

| Derivative Class | Cell Line | Cancer Type | Activity Metric (GI₅₀/IC₅₀) | Reference |

| Benzothiazole-piperazine | HCT-116 | Colorectal Cancer | Active (specific values varied) | researchgate.net |

| Benzothiazole-piperazine | MCF-7 | Breast Cancer | Active (specific values varied) | researchgate.net |

| Benzothiazole-piperazine | HUH-7 | Hepatocellular Carcinoma | Active (specific values varied) | researchgate.net |

| Pyridazinone-piperazine | AGS | Gastric Adenocarcinoma | Good anti-proliferative effects | nih.gov |

| Piperazine amide | MDA-MB-231 | Breast Cancer | IC₅₀ = 11.3 µM | ijpsr.com |

| Quinolinequinone-piperazine | ACHN | Renal Cancer | IC₅₀ = 1.5 ± 0.16 μM (for QQ1) | nih.gov |

| Arylpiperazine | LNCaP | Prostate Cancer | IC₅₀ < 5 µM (for compounds 9 & 15) | mdpi.com |

Antimicrobial Properties

In addition to their anticancer effects, nitropyridine and piperazine derivatives have been investigated for their potential to combat microbial infections. The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents, and this class of compounds has shown promise against both bacteria and fungi. apjhs.comijcmas.com

The piperazine nucleus is a key pharmacophore in several clinically used antibiotics. ijcmas.com Research has explored the antibacterial activity of various novel piperazine derivatives. Studies have shown that compounds incorporating this scaffold can be effective against both Gram-positive and Gram-negative bacteria. researchgate.net

For instance, a series of 1-[2-(aryl amino-2-oxoethyl) amino]-4-(N-ethyl piperazine)] benzene (B151609) derivatives were synthesized and screened against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). Several of the synthesized compounds were found to be highly active against both types of bacteria. researchgate.net More recent research has focused on the challenge of resistant strains. A 2024 study evaluated a library of piperazine compounds against six pathogenic bacteria, finding that five of the compounds showed effective inhibition against S. aureus and Methicillin-Resistant S. aureus (MRSA). ijcmas.com

Conversely, some studies show species-dependent efficacy. A series of antimicrobial agents derived from (pyridin-2-yl)piperazine were synthesized, but an antimicrobial study showed that S. aureus and S. typhimurium were resistant to all the tested compounds, highlighting the need for specific structural optimizations for broad-spectrum activity. nih.gov

Table 3: Antibacterial Activity of Selected Piperazine Derivatives

| Derivative/Compound | Target Organism(s) | Key Finding | Reference |

| Benzene derivatives with N-ethyl piperazine | S. aureus, E. coli | Some compounds highly active against both. | researchgate.net |

| RL-308 (piperazine compound) | Shigella flexneri, S. aureus, MRSA, Shigella dysenteriae | Effective antibacterial activity with low MBC values (4-32 µg/mL). | ijcmas.com |

| (Pyridin-2-yl)piperazine derivatives | S. aureus, S. typhimurium | All synthesized compounds were resisted by the bacteria. | nih.gov |

| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | S. aureus, S. pneumoniae, E. faecalis, B. subtilis, S. xylosus | Several compounds exhibited strong antibacterial activity, similar to linezolid. | nih.gov |

The antifungal potential of pyridine-containing structures has also been a subject of research. Fungal diseases pose a significant threat to both human health and agriculture, and new, effective fungicides are needed. nih.govnih.gov

Studies on general pyridine derivatives have shown notable antifungal properties. For example, pyridine derivatives incorporated into polyurethane coatings demonstrated efficacy against fungi. researchgate.net In another study, a series of new pyrido[2,3-d]pyrimidine (B1209978) derivatives were synthesized, and several of the compounds exhibited significant antifungal activities. eurjchem.com

Research into pyrimidine (B1678525) derivatives containing an amide moiety also yielded promising results. Two compounds, 5f and 5o , showed 100% inhibition against the plant pathogen Phomopsis sp., outperforming the commercial fungicide Pyrimethanil. nih.gov Specifically, compound 5o had an EC₅₀ value of 10.5 µg/ml against Phomopsis sp., which was superior to that of Pyrimethanil (32.1 µg/ml). nih.gov Furthermore, a broad study of nitrofuran derivatives, which share the nitro-aromatic feature with nitropyridines, found potent activity against a wide range of human fungal pathogens, including Candida, Cryptococcus, Histoplasma, and Trichophyton species, with some compounds having MIC₉₀ values as low as 0.48 µg/mL. nih.gov

Receptor Ligand Development and Modulatory Effects

The unique structural features of this compound have made it a focal point for the development of targeted receptor ligands, particularly for applications within the central nervous system.

Serotonin-7 Receptor (5-HT7R) Ligand Development for Central Nervous System Applications

The serotonin-7 receptor (5-HT7R) is a more recently identified member of the serotonin (B10506) receptor family and is implicated in a variety of physiological and pathological processes, including mood regulation and sleep. researchgate.netnih.gov Notably, its overexpression in conditions such as glioblastoma multiforme has made it a target for diagnostic and therapeutic development. researchgate.netnih.govresearchgate.net Aryl piperazine derivatives are recognized as effective ligands for the 5-HT7R. researchgate.net

Recent studies have focused on the synthesis and evaluation of this compound derivatives as potential ligands for the 5-HT7 receptor. Two such derivatives, referred to in a key study as compounds 6 and 7 , were radiolabeled and their affinity for the 5-HT7R was assessed using U-87 MG human glioblastoma cells, which are known to overexpress this receptor. researchgate.net

The results demonstrated that these compounds exhibit a high affinity for the 5-HT7 receptor. The calculated inhibition constants (Ki) for the technetium-99m labeled versions of compounds 6 and 7 (⁹⁹ᵐTc(CO)₃- nih.gov and ⁹⁹ᵐTc(CO)₃- nih.gov) were determined to be 26.85 ± 0.78 nM and 36.67 ± 0.89 nM, respectively. researchgate.net This level of affinity underscores the potential of the this compound scaffold as a potent platform for 5-HT7R targeting.

| Compound | Ki (nM) for 5-HT7R |

| ⁹⁹ᵐTc(CO)₃- nih.gov | 26.85 ± 0.78 |

| ⁹⁹ᵐTc(CO)₃- nih.gov | 36.67 ± 0.89 |

Data sourced from a study on 1-(2-Pyridyl)piperazine derivatives as radioligands for 5-HT7 receptors. researchgate.net

To assess their potential for in vivo applications such as medical imaging, the biodistribution of the radiolabeled this compound derivatives, ⁹⁹ᵐTc(CO)₃- nih.gov and ⁹⁹ᵐTc(CO)₃- nih.gov, was investigated in both normal mice and in a U-87 MG xenograft model of glioblastoma. researchgate.netnih.gov

In normal mice, the study revealed that both radiotracers could cross the blood-brain barrier, with the highest brain uptake observed at 30 minutes post-injection. researchgate.netnih.gov The percentage of the injected dose per gram of tissue (%ID/g) in the brain at this time point was 0.8 ± 0.25 for ⁹⁹ᵐTc(CO)₃- nih.gov and 0.64 ± 0.18 for ⁹⁹ᵐTc(CO)₃- nih.gov. researchgate.netnih.gov

In the U87-MG xenograft model, both radiotracers demonstrated accumulation in the tumor site. researchgate.netnih.gov The highest tumor uptake was recorded at 60 minutes post-injection, with values of 3.38 ± 0.65 %ID/g for ⁹⁹ᵐTc(CO)₃- nih.gov and 3.27 ± 0.5 %ID/g for ⁹⁹ᵐTc(CO)₃- nih.gov. researchgate.netnih.gov Furthermore, SPECT (Single-Photon Emission Computed Tomography) imaging studies in the xenograft model visually confirmed the biodistribution data, clearly delineating the tumor. nih.gov The tumor-to-muscle ratios at 60 minutes were 3.33 for ⁹⁹ᵐTc(CO)₃- nih.gov and 3.88 for ⁹⁹ᵐTc(CO)₃- nih.gov, indicating good tumor visualization. researchgate.netnih.gov The specific binding of these radiotracers to the 5-HT7R in the tumor was confirmed by blocking studies with pimozide, a known 5-HT7R antagonist. researchgate.netnih.gov

| Radiotracer | Peak Brain Uptake (normal mice, 30 min) | Peak Tumor Uptake (xenograft model, 60 min) | Tumor-to-Muscle Ratio (60 min) |

| ⁹⁹ᵐTc(CO)₃- nih.gov | 0.8 ± 0.25 %ID/g | 3.38 ± 0.65 %ID/g | 3.33 |

| ⁹⁹ᵐTc(CO)₃- nih.gov | 0.64 ± 0.18 %ID/g | 3.27 ± 0.5 %ID/g | 3.88 |

Data from biodistribution and imaging studies in animal models. researchgate.netnih.gov

Exploration of Other Potential Biological Activities (Based on Pyridylpiperazine Scaffolds)

The pyridylpiperazine scaffold is a versatile pharmacophore, and its derivatives have been investigated for a range of other biological activities beyond their effects on the central nervous system.

Antiviral and Anti-HIV Activity

The broader class of pyridylpiperazine and related nitrogen-containing heterocyclic scaffolds has been a subject of interest in the development of antiviral agents. For instance, pyridine N-oxide derivatives have been identified as a novel class of anti-HIV compounds. nih.gov Some of these compounds act as non-nucleoside reverse transcriptase inhibitors, while others interfere with HIV gene expression at a post-integrational step in the viral replication cycle. nih.gov

Furthermore, piperidinylpyrimidine derivatives, which share structural similarities with pyridylpiperazines, have been shown to inhibit the activation of the HIV-1 Long Terminal Repeat (LTR), a critical step in viral gene expression. nih.gov These findings suggest that the pyridylpiperazine scaffold, as seen in this compound, holds promise for the design of new antiviral and anti-HIV agents.

Anti-inflammatory and Analgesic Potential

The piperazine nucleus is a common feature in many compounds with demonstrated anti-inflammatory and analgesic properties. pcbiochemres.comnih.gov Reviews of the literature highlight the potential of piperazine derivatives in the development of novel nonsteroidal anti-inflammatory drugs (NSAIDs) with potentially fewer gastrointestinal and renal side effects compared to traditional NSAIDs. pcbiochemres.com

Studies on various piperazinyl-containing pyridazine (B1198779) derivatives have shown significant analgesic and anti-inflammatory activities in preclinical models. pcbiochemres.com For example, certain amide derivatives of [6-(5-methyl-3-phenylpyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid, which incorporate a piperazine moiety, have been effectively tested for their in vivo analgesic and anti-inflammatory effects. scilit.com While direct studies on the anti-inflammatory and analgesic potential of this compound are not extensively documented, the established activity of the broader pyridylpiperazine and related scaffolds suggests that this is a promising area for future investigation.

Anti-neurodegenerative Applications

The potential therapeutic utility of this compound derivatives in the context of neurodegenerative diseases is an area of growing research. While direct studies on the parent compound are limited in this specific application, the broader classes of piperazine and pyridine derivatives have shown promise as multi-target agents for complex multifactorial diseases like Alzheimer's and Parkinson's disease. nih.govnih.govresearchgate.net

The strategy of developing multi-target-directed ligands (MTDLs) is gaining traction in the pursuit of effective treatments for neurodegenerative disorders. researchgate.net This approach aims to simultaneously modulate multiple pathological pathways involved in the disease progression. Piperazine-containing compounds are recognized as "privileged structures" in drug discovery and have been incorporated into various therapeutic agents, including those targeting neurodegenerative conditions.

Research into related pyridine derivatives has identified compounds with the ability to inhibit key enzymes implicated in the pathology of Alzheimer's disease, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For instance, a series of piperazine-2-carboxylic acid derivatives were synthesized and evaluated for their anticholinesterase activity. One of the most potent compounds, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b) , exhibited remarkable inhibitory activity against BChE, with a Ki value of 1.6 ± 0.08 nM, significantly superior to the standard drug donepezil. nih.gov Another compound from a different series, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c) , was the most active against AChE with a Ki of 10.18 ± 1.00 µM. nih.gov

These findings underscore the potential of the piperazine and pyridine scaffolds in designing potent cholinesterase inhibitors, a key therapeutic strategy in managing the symptoms of Alzheimer's disease. The neuroprotective mechanisms of some piperazine derivatives are also linked to the activation of neuronal store-operated calcium entry in spines, which may help in restoring long-term potentiation. sigmaaldrich.com

Table 1: Anticholinesterase Activity of Selected Piperazine Derivatives

| Compound | Target Enzyme | Ki (nM) | Selectivity Index (SI) |

|---|---|---|---|

| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b) | BChE | 1.6 ± 0.08 | 21862.5 |

| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c) | AChE | 10180 ± 1000 | ~17.90 |

Data sourced from a study on piperazine-2-carboxylic acid derivatives as anti-Alzheimer agents. nih.gov

Anticoagulant Effects (from related nitropyridine derivatives)

Thromboembolic events are a major cause of morbidity and mortality, driving the search for new and effective anticoagulant agents. hu.edu.jo Investigations into nitropyridine derivatives have revealed their potential to influence the coagulation cascade. While direct data on this compound is not extensively available in this context, studies on structurally related compounds provide valuable insights.

One study focused on the synthesis and anticoagulant evaluation of coumarin-based derivatives, which included nitropyridine moieties. hu.edu.jo The prothrombin time (PT) was used to assess the anticoagulant properties of these synthetic compounds in comparison to the widely used anticoagulant, warfarin. Notably, the compound 6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-4-(3-nitro-phenyl)-2-oxo-1,2-dihydropyridin-3-carbonitrile demonstrated a higher anticoagulant activity than warfarin, with a prothrombin time of 21.30 seconds compared to 14.60 seconds for warfarin. hu.edu.jo This suggests that the presence of the nitrophenyl-dihydropyridine structure contributes significantly to the anticoagulant effect.

Furthermore, research into factor Xa (FXa) inhibitors, a key target in the coagulation cascade, has explored piperazine-containing pyridine derivatives. A series of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines were synthesized and showed potent in vitro inhibitory activities against FXa. nih.gov This highlights the potential of the piperazine-pyridine scaffold in developing direct oral anticoagulants.

Table 2: In Vivo Anticoagulant Activity of a Nitropyridine Derivative

| Compound | Prothrombin Time (PT) in seconds |

|---|---|

| 6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-4-(3-nitro-phenyl)-2-oxo-1,2-dihydropyridin-3-carbonitrile | 21.30 |

| Warfarin (standard) | 14.60 |

| Saline Treated Control | 12.50 |

Data from a study on synthetic coumarin (B35378) derivatives. hu.edu.jo

These findings, while not directly on the target compound, strongly suggest that the this compound scaffold holds promise for the development of novel therapeutic agents in both neurodegenerative diseases and thrombosis. Further focused research on this specific compound and its close derivatives is warranted to fully elucidate their pharmacological profile and therapeutic potential.

Preclinical Evaluation and Translational Research

Biocompatibility Assessments

The biocompatibility of a potential therapeutic agent is a critical factor in its preclinical evaluation, determining its safety and potential for adverse effects when in contact with biological systems. Key among these assessments is the evaluation of a compound's potential to induce hemolysis, the rupture or destruction of red blood cells.

Hemolysis Potential in Human Blood Cells

The hemolytic potential of 1-(3-nitropyridin-2-yl)piperazine and its derivatives has been a subject of investigation to ascertain their compatibility with human blood cells. In a study evaluating a series of compounds derived from this compound, specific derivatives were screened for their hemolytic activity. The results indicated that while some derivatives were evaluated, two compounds, 7e and 7h, demonstrated good biocompatibility with human blood cells, exhibiting a hemolysis percentage close to that of the phosphate-buffered saline (PBS) control at concentrations of 0.5 mg/mL and 1 mg/mL. nih.gov This suggests that the core structure of this compound can be modified to produce derivatives with favorable hemolytic profiles. Another study on nitrosyl iron complexes with a 5-nitropyridinethiolate ligand, a different nitropyridine derivative, showed that this compound was significantly more active in terms of NO-donating and hemolytic activity compared to a complex with an unsubstituted 2-mercaptopyridine (B119420) ligand. nih.gov

Table 1: Hemolysis Potential of Selected this compound Derivatives

| Compound | Concentration | Hemolysis (%) | Biocompatibility |

|---|---|---|---|

| 7e | 0.5 mg/mL | Near PBS control | Good |

| 1 mg/mL | Near PBS control | Good | |

| 7h | 0.5 mg/mL | Near PBS control | Good |

Data sourced from a study on urease inhibitors derived from this compound. nih.gov

Pharmacokinetic Profiling and ADMET Studies

The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, excretion, and toxicity (ADMET), is a cornerstone of preclinical development. These studies are crucial for predicting a compound's behavior in a biological system and its potential for clinical success.

Computational Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity

In silico ADMET prediction is a valuable tool for the early assessment of drug-like properties. For derivatives of this compound, computational analyses have been employed to predict their pharmacokinetic parameters. nih.gov One study predicted that specific derivatives, 5b and 7e, have high gastrointestinal permeability. nih.gov Such predictions help in prioritizing compounds for further experimental evaluation. The use of computational models, such as those based on Density Functional Theory (DFT) and software for predicting ADMET properties, is becoming increasingly common in the initial screening of novel compounds. researchgate.netnih.govresearchgate.net

Assessment of Membrane Permeability (general for piperazine (B1678402) derivatives)

The ability of a compound to permeate biological membranes is fundamental to its oral bioavailability. Piperazine derivatives, as a class of compounds, have been extensively studied for their membrane permeability characteristics, often using the Caco-2 cell monolayer model, which simulates the intestinal epithelium. nih.govnih.govnih.govnih.govyoutube.com

Studies have shown that piperazine derivatives can act as permeation enhancers, increasing the transport of other molecules across epithelial layers. acs.orgacs.org The mechanism of this enhancement is thought to involve the modulation of epithelial structures and a reduction in transepithelial electrical resistance. acs.org The permeability of piperazine-based compounds can be influenced by their physicochemical properties, such as their pKa and the pH of the surrounding environment. nih.gov For instance, some piperazine derivatives have been shown to enhance permeability non-toxically at specific pH ranges. nih.gov The apparent permeability coefficient (Papp) is a quantitative measure used to classify compounds as having low, moderate, or high absorption. nih.gov Generally, piperazine-based compounds can exhibit a range of permeabilities, and structural modifications are often employed to optimize this property. researchgate.netacs.org

Investigation of Liver Microsomal Stability (general for piperazine derivatives)

The metabolic stability of a compound, often assessed through in vitro assays using liver microsomes, is a critical determinant of its in vivo half-life and dosing regimen. The piperazine ring is a common site of metabolism for many drug molecules. nih.govnih.govrsc.org

Studies on various piperazine derivatives have shown that they can be susceptible to rapid metabolism in liver microsomes, leading to short in vitro half-lives. nih.govresearchgate.net The metabolic pathways often involve oxidation of the piperazine ring. nih.govnih.govrsc.org However, the metabolic stability can be significantly improved through structural modifications. nih.govnih.gov For example, bioisosteric replacement of the piperazine ring with other cyclic amines, such as aminopiperidines, has been shown to improve metabolic stability in some cases. nih.gov The specific substitution pattern on the piperazine and the nature of the aromatic ring attached to it can greatly influence the rate and site of metabolism. nih.gov

Table 2: General ADMET Profile of Piperazine Derivatives

| Parameter | General Finding | Influencing Factors |

|---|---|---|

| Absorption | Variable; can act as permeation enhancers acs.orgacs.org | pH, pKa, specific substitutions nih.gov |

| Distribution | Dependent on specific compound structure | Physicochemical properties |

| Metabolism | Often metabolized at the piperazine ring nih.govnih.govrsc.org | Structural modifications can improve stability nih.govnih.gov |

| Excretion | Dependent on metabolites formed | Renal and/or hepatic clearance |

| Toxicity | Generally low, but dependent on specific derivative | Dose and specific chemical structure |

In Vivo Efficacy Studies in Disease Models

While in vitro and in silico data provide valuable initial insights, in vivo efficacy studies in relevant disease models are essential to demonstrate the therapeutic potential of a compound. For the broader class of piperazine-containing compounds, in vivo studies have been conducted across various therapeutic areas.

For instance, a piperazine analogue of fenarimol (B1672338) demonstrated efficacy in a mouse model of acute Trypanosoma cruzi infection, the causative agent of Chagas disease. nih.gov Another study on disubstituted piperazines for Chagas disease showed a reduction in parasite burden in mice. nih.gov In the context of cancer, certain piperazine derivatives have been evaluated in preclinical models. nih.gov For example, 6-(4-Phenylpiperazin-1-yl)pyridine-3-ylamine was used as a lead compound for designing new agents active against prostate cancer cell lines. nih.gov While specific in vivo efficacy data for this compound itself is not extensively reported in the searched literature, its derivatives have been synthesized and evaluated as potent inhibitors of urease, an enzyme implicated in infections by Helicobacter pylori. nih.gov The promising in vitro activity of these derivatives, with IC50 values lower than the standard inhibitor thiourea (B124793), suggests their potential for in vivo efficacy in treating related gastric disorders. nih.gov The use of piperazine derivatives in in vivo models for other conditions, such as those involving the dopamine (B1211576) transporter, has also been explored. nih.govresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-phenylpiperazine |

| 1-methyl-4-phenylpiperazine |

| 1-(4-methylphenyl) piperazine |

| 1-benzylpiperazine |

| 1-(3,4-methylenedioxybenzyl) piperazine |

| 1-(3-trifluoromethylphenyl) piperazine |

| 1-(4-methoxyphenyl) piperazine |

| 2-mercaptopyridine |

| 5-nitropyridinethiolate |

| 6-(4-Phenylpiperazin-1-yl)pyridine-3-ylamine |

| Aminopiperidines |

| Fenarimol |

| Thiourea |

| 1-(6-Nitropyridin-3-yl)piperazine |

| 1-(3-Nitropyridin-4-yl)piperazine |

| 1-(5-Nitropyridin-2-yl)piperazine |

| 1-Methyl-4-(3-nitropyridin-2-yl)piperazine |

| 1-boc-4-(5-nitro-2-pyridyl)piperazine |

| 1-(3,4-dichlorophenyl)-4-(5-nitropyridin-2-yl)piperazine |

| 1-(5-nitropyridin-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine |

| 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-nitropyridin-2-yl)piperazine |

| 5-(4-Benzylpiperazin-1-yl)-2-(furan-2-yl)thiazolo[5,4-d]pyrimidin-7-amine |

Application in Tumor Xenograft Models for Anticancer and Imaging Research

The preclinical assessment of this compound and its derivatives in tumor xenograft models has primarily centered on their potential as imaging agents for visualizing tumors, particularly glioblastoma. Research has leveraged the overexpression of serotonin-7 receptors (5-HT7R) in certain cancers like glioblastoma multiforme (GBM) to guide the development of targeted radiotracers.

Derivatives of this compound have been synthesized and radiolabeled with technetium-99m (99mTc) to create single-photon emission computed tomography (SPECT) imaging agents. These agents are designed to bind to 5-HT7R, allowing for the non-invasive visualization of tumors.

In studies involving U-87 MG human glioblastoma xenografts in nude mice, these radiolabeled derivatives have demonstrated the ability to accumulate at the tumor site. For instance, two derivatives, referred to in studies as 99mTcN- jneonatalsurg.com and 99mTcN- mdpi.com, showed significant tumor uptake one-hour post-injection. nih.gov Similarly, derivatives labeled with a different 99mTc core, 99mTc(CO)3- jneonatalsurg.com and 99mTc(CO)3- mdpi.com, also effectively visualized tumors in the same xenograft model. researchgate.net

The biodistribution data from these studies highlights the tumor-targeting capabilities of these compounds. The uptake in the tumor is significantly higher than in surrounding muscle tissue, leading to clear tumor visualization in imaging studies. This specific binding to the tumor site was further confirmed in blocking studies, where the co-injection of a blocking agent, pimozide, led to a significant reduction in the tumor-to-muscle uptake ratio. nih.gov This indicates that the accumulation of the radiotracer in the tumor is receptor-mediated.

While the primary focus of these xenograft studies has been on imaging, the ability of these compounds to selectively target and accumulate in tumor tissue is a critical first step that could inform the future development of therapeutic agents. However, current published research on this compound in xenograft models has not detailed its direct anticancer or therapeutic efficacy. The evaluation has been concentrated on its utility as a scaffold for developing diagnostic imaging probes.

Biodistribution of 99mTc-labeled this compound Derivatives in U-87 MG Xenograft Model

The following tables summarize the biodistribution data of different 99mTc-labeled this compound derivatives in nude mice bearing U-87 MG tumor xenografts. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at specific time points post-injection.

Table 1: Tumor Uptake and Tumor-to-Muscle Ratio of 99mTcN- jneonatalsurg.com and 99mTcN- mdpi.com at 1-hour Post-injection nih.gov

| Compound | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio |

| 99mTcN- jneonatalsurg.com | 5.44 ± 0.58 | 4.61 |

| 99mTcN- mdpi.com | 4.94 ± 1.65 | 5.61 |

Table 2: Tumor Uptake and Tumor-to-Muscle Ratio of 99mTc(CO)3- jneonatalsurg.com and 99mTc(CO)3- mdpi.com at 1-hour Post-injection researchgate.net

| Compound | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio |

| 99mTc(CO)3- jneonatalsurg.com | 3.38 ± 0.65 | 3.33 |

| 99mTc(CO)3- mdpi.com | 3.27 ± 0.5 | 3.88 |

These findings underscore the potential of this compound as a valuable molecular backbone for the development of radiopharmaceuticals for oncological imaging. The selective accumulation in tumor tissue demonstrated in these preclinical xenograft models provides a strong foundation for further research, which may expand to include therapeutic applications.

Computational and Theoretical Investigations

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

There is no available research that has employed molecular dynamics simulations to analyze the conformational landscape or binding stability of 1-(3-Nitropyridin-2-yl)piperazine. While molecular dynamics is a common tool to assess the stability of ligand-protein complexes for related compounds, such as inhibitors of Bruton's tyrosine kinase, these findings cannot be extrapolated to this compound without direct investigation.

Quantum Chemical Calculations for Electronic Structure and Reactivity Studies

Specific quantum chemical calculations detailing the electronic structure and reactivity of this compound have not been reported. A study on the related compound N-nitrosopiperazine (NPZ) utilized quantum chemical calculations to investigate its carcinogenicity risk by analyzing activation and deactivation pathways. frontiersin.org This highlights the methodological approach that could be applied, but the specific electronic properties and reactivity profile of this compound remain uninvestigated in the available literature.

Future Research Directions and Therapeutic Significance

Strategic Optimization of Lead Compounds for Enhanced Potency and Selectivity

The process of lead optimization is a cornerstone of drug discovery, refining promising molecules to improve their effectiveness, selectivity, and pharmacological profiles. patsnap.com For compounds derived from 1-(3-nitropyridin-2-yl)piperazine, this involves targeted chemical modifications to boost their interaction with biological targets while minimizing off-target effects. patsnap.com

A key strategy is the structural modification of the piperazine (B1678402) ring. The two nitrogen atoms on the piperazine ring are ideal points for chemical alteration, allowing for the introduction of various functional groups. nih.gov This approach has been successfully applied to develop potent urease inhibitors from the this compound core. By synthesizing derivatives with N-arylacetamide and N-arylpropanamide groups, researchers have created compounds with significantly improved inhibitory activity against urease compared to the original molecule.

In one study, derivatives of this compound showed much lower IC50 values—a measure of potency—than the standard urease inhibitor, thiourea (B124793). This demonstrates that strategic modifications can transform a basic scaffold into a highly effective agent. Future optimization will likely involve structure-based drug design, using computational tools like molecular docking to predict how different chemical groups will interact with the target protein, thereby guiding the synthesis of more potent and selective inhibitors. patsnap.com

Exploration of Novel Therapeutic Areas and Target Identification

The versatility of the piperazine scaffold allows for its application across a wide range of diseases. researchgate.netnih.gov While derivatives of this compound have shown promise as urease inhibitors for treating gastric conditions, the broader class of pyridylpiperazines is being explored for other significant therapeutic applications. researchgate.net

One of the most critical areas of research is in combating antibiotic resistance. Pyridylpiperazine-based compounds have been identified as allosteric inhibitors of multidrug efflux pumps in Gram-negative bacteria such as E. coli. nih.gov These pumps are a primary mechanism by which bacteria expel antibiotics, leading to drug resistance. By inhibiting these pumps, pyridylpiperazine derivatives can restore the effectiveness of existing antibiotics. nih.gov Research has identified the AcrB protein as the specific target for these inhibitors, which bind to a unique site involved in the pump's catalytic cycle. nih.gov

Beyond infectious diseases, the piperazine nucleus is a common feature in drugs targeting the central nervous system (CNS), including treatments for psychosis, depression, and anxiety. nih.gov The neuroprotective potential of new arylpiperazine derivatives is also under investigation for neurodegenerative diseases. nih.gov The adaptability of the pyridylpiperazine structure suggests it could be modified to target a variety of receptors and enzymes, opening up new avenues for treating a broad spectrum of medical conditions.

Development of Advanced Diagnostic Tools and Imaging Agents (e.g., Radiotracers)

The development of advanced diagnostic tools, particularly in medical imaging, is another promising direction for pyridylpiperazine research. The piperazine scaffold is already present in some agents used for brain receptor imaging. researchgate.net Positron Emission Tomography (PET) is a powerful imaging technique that uses radiotracers—biologically active molecules labeled with a positron-emitting radionuclide—to visualize and quantify biological processes in the body. pitt.edu

Given the high affinity and selectivity that optimized pyridylpiperazine derivatives show for specific biological targets, they are excellent candidates for development as PET radiotracers. nih.gov For instance, a derivative of this compound that potently inhibits a specific enzyme could be labeled with a radionuclide like carbon-11 (B1219553) or fluorine-18. When administered in trace amounts, this radiotracer would accumulate at the location of the target enzyme, allowing for its non-invasive imaging. researchgate.net

Such imaging agents could be invaluable for diagnosing diseases, monitoring treatment responses, and understanding disease mechanisms. For example, a radiolabeled efflux pump inhibitor could be used to visualize the extent of efflux pump expression in bacterial infections, helping to guide antibiotic therapy. pitt.edu However, the development of these agents is complex, as they must be designed to have suitable properties for imaging, including good brain penetration for neurological targets and resistance to metabolic breakdown. nih.gov

Addressing Challenges and Identifying Opportunities in Pyridylpiperazine Research

Despite the significant potential of pyridylpiperazine-based compounds, several challenges must be addressed to translate them into clinical use. nih.govmdpi.com A primary hurdle in drug development is ensuring that a compound has a favorable pharmacokinetic profile, meaning it can be effectively absorbed, distributed, metabolized, and excreted by the body. patsnap.com Issues like poor solubility or rapid metabolism can prevent a promising compound from becoming a viable drug. researchgate.netmdpi.com

However, these challenges also present opportunities for innovation. The piperazine moiety itself can improve the water solubility and bioavailability of drug candidates. nih.govresearchgate.net Advances in computational chemistry allow for the early prediction of a molecule's properties, guiding chemists to design compounds with a higher likelihood of success.

The rise of antibiotic resistance represents a major global health crisis, creating a significant opportunity for pyridylpiperazine-based efflux pump inhibitors. nih.gov By reviving the utility of existing antibiotics, these compounds offer a novel strategy to combat multidrug-resistant infections. nih.gov The chemical tractability and privileged structural nature of the pyridylpiperazine scaffold make it an invaluable tool for medicinal chemists. researchgate.netbohrium.comnih.gov Continued interdisciplinary research, combining synthetic chemistry, pharmacology, and clinical science, will be essential to fully realize the therapeutic potential of this important class of molecules. nih.gov

Patent Landscape and Intellectual Property

Analysis of Patents Related to the Synthesis and Biological Applications of 1-(3-Nitropyridin-2-yl)piperazine and Analogues

The core structure of this compound serves as a crucial intermediate and building block in the synthesis of more complex, pharmacologically active molecules. An analysis of the patent literature reveals a focus on the development of novel derivatives for a range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.

A common synthetic strategy disclosed in patents involves the reaction of a halo-pyridine derivative with piperazine (B1678402) or a protected piperazine derivative. For instance, patent WO2012064805A1 describes a process for preparing tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a key intermediate. googleapis.com The synthesis starts with the reaction of 5-chloro-2-nitropyridine (B1630408) with piperazine in n-butanol to yield 1-(6-nitropyridin-3-yl)piperazine. googleapis.com This intermediate is then protected with a tert-butyloxycarbonyl (Boc) group and subsequently reduced to the corresponding amino-pyridine derivative. googleapis.com This highlights the utility of nitropyridinyl-piperazine compounds as precursors to a variety of substituted piperazine derivatives claimed in the patent for their potential as inhibitors of cyclin-dependent kinases (CDKs) for cancer treatment. googleapis.com

Patents also cover the synthesis of analogues where the nitropyridine moiety is varied. For example, patents for antidepressant agents describe 1-(3-halo-2-pyridinyl)piperazines, indicating that modifications to the pyridine (B92270) ring are a key area of intellectual property. epo.org These compounds are claimed to act as selective antagonists of α2-adrenergic receptors. epo.org

The biological applications of these compounds are broad. Derivatives of this compound have been investigated as urease inhibitors, with potential applications in treating infections caused by pathogens like Helicobacter pylori. nih.gov Recent research has synthesized and evaluated a series of derivatives, with some showing potent inhibitory activity against urease. nih.gov Other patented applications for piperazine derivatives include their use as antiviral agents, particularly for HIV, where they are part of non-nucleoside reverse transcriptase inhibitors (NNRTIs). google.comgoogle.com Furthermore, piperazine compounds have been patented for their role in modulating Bruton's Tyrosine Kinase (Btk), which is implicated in inflammation, immunological disorders, and various cancers. google.com

The following table summarizes key patents related to this compound and its analogues, showcasing the assignees, the scope of the invention, and the claimed applications.

| Patent Number | Assignee(s) | Title / Focus of Invention | Claimed Biological Applications / Key Findings |

| WO2012064805A1 | Novartis AG, Astex Therapeutics Limited | Succinate salt of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7h-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof. googleapis.com | Describes a scalable synthesis process for intermediates like tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. The final compounds are claimed as inhibitors of cyclin-dependent kinases (CDKs) for treating diseases like cancer. googleapis.com |

| US20130116245A1 | (Not explicitly stated, but relates to Btk inhibitors) | Alkylated piperazine compounds. google.com | Provides compounds, including those synthesized from nitropyridin-yl-piperazine intermediates, for inhibiting Bruton's Tyrosine Kinase (Btk) to treat inflammation, immunological disorders, and cancer. google.com |

| EP0065757B1 | Merck & Co., Inc. | 1-(3-Halo-2-pyridinyl)piperazines, processes for their preparation and pharmaceutical composition containing them. epo.org | Claims novel 1-(3-halo-2-pyridinyl)piperazines as antidepressant agents that selectively antagonize α2-adrenergic receptor sites. epo.org |

| WO2005090367A1 | (Not explicitly stated, but relates to HIV) | Prodrugs of piperazine and substituted piperidine (B6355638) antiviral agents. google.com | Discloses piperazine derivatives as antiviral agents, particularly for the treatment of HIV and AIDS. google.com |

| WO2010070371A1 | (Not explicitly stated, but relates to D3/D2 antagonists) | Process for the preparation of piperazine derivatives. google.com | Describes a process for preparing trans-N-{4-{2-[4-(2,3-dichlorophenyl)-piperazine-1-yl]-ethyl}-cyclohexyl}-carbamide derivatives, which are D3/D2 receptor antagonists. google.com |

This analysis of the patent landscape demonstrates that while this compound itself is primarily a synthetic intermediate, its core structure is fundamental to a wide range of patented analogues with significant therapeutic potential across multiple disease areas. The intellectual property landscape is characterized by claims covering specific analogues, synthetic methods, and their use in treating conditions from cancer to depression and viral infections.

常见问题

Q. What are the optimal synthetic routes for 1-(3-Nitropyridin-2-yl)piperazine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution between piperazine and 3-nitropyridine derivatives. Key steps include:

- Reagents : Use piperazine and 3-nitro-2-chloropyridine in polar aprotic solvents (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) .

- Conditions : Heat under reflux (80–100°C) for 12–24 hours. Monitor completion via TLC or HPLC.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity (>95%) .

- Yield Optimization : Increase equivalents of piperazine (2–3 eq.) and use anhydrous conditions to minimize hydrolysis of the nitro group.

Table 1 : Example Reaction Conditions

| Component | Specification |

|---|---|

| Solvent | DMF, 80°C |

| Base | K₂CO₃ (2 eq.) |

| Reaction Time | 18 hours |

| Yield | 65–75% |

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

- Methodological Answer :

- ¹H/¹³C NMR :

- Piperazine protons : Two triplets at δ 2.8–3.2 ppm (N–CH₂–CH₂–N) .

- Pyridine ring : Aromatic protons at δ 8.1–8.5 ppm (ortho to nitro group) and δ 7.3–7.7 ppm (meta/para positions) .

- Nitro group : No direct proton signal but induces deshielding in adjacent carbons (C-2: ~150 ppm in ¹³C NMR).

- IR Spectroscopy : Strong NO₂ asymmetric stretch at ~1520 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 208 (C₉H₁₂N₄O₂⁺) with fragmentation at the piperazine ring (e.g., m/z 94 for C₅H₁₀N₂⁺) .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and stability of this compound derivatives in medicinal chemistry applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attacks at the pyridine ring .

- Molecular Dynamics (MD) : Simulate binding affinities to biological targets (e.g., dopamine receptors) by modeling interactions between the nitro group and receptor hydrophobic pockets .

- ADMET Prediction : Use tools like SwissADME to evaluate solubility (LogP ~1.2), blood-brain barrier penetration (low due to nitro group), and CYP450 inhibition risks .

Q. What strategies resolve contradictory data in the biological activity of this compound analogs, such as inconsistent IC₅₀ values across studies?

- Methodological Answer :

- Dose-Response Reproducibility : Standardize assays (e.g., MTT for cytotoxicity) using identical cell lines (e.g., HEK-293) and control compounds .

- Metabolite Interference : Perform LC-MS/MS to detect degradation products (e.g., reduced amine derivatives) that may alter activity .

- Structural Confirmation : Re-analyze synthesized analogs via X-ray crystallography to verify regiochemistry (e.g., nitro group position) .

- Statistical Frameworks : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent polarity, assay pH) causing discrepancies .

Q. How can advanced chromatographic techniques improve the separation and quantification of this compound from complex reaction mixtures?

- Methodological Answer :

- HPLC Conditions :

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

- Detection : UV at 254 nm (nitro group absorption) .

- UPLC-MS : Use sub-2 µm particles for rapid separation (<5 minutes) and high-resolution mass detection to distinguish isomers .

- Challenges : Co-elution with benzyl-piperazine byproducts (if present) requires gradient elution optimization .

Methodological Considerations for Experimental Design

- Contradiction Analysis : Cross-validate synthetic yields by comparing batch-wise reproducibility (n ≥ 3) and employing Design of Experiments (DoE) to identify critical factors (e.g., solvent choice > temperature) .

- Theoretical Frameworks : Link reactivity studies to Hammett substituent constants (σ) for nitro groups to predict electronic effects on reaction rates .

- Safety Protocols : Handle nitro-containing compounds in fume hoods due to potential mutagenicity; use PPE and monitor for respiratory irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。